molecular formula C14H20N4O4S B2821553 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034558-85-3

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2821553
CAS-Nummer: 2034558-85-3
Molekulargewicht: 340.4
InChI-Schlüssel: XKECEEHMJGCREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a bicyclic sulfonamide derivative featuring a unique azabicyclo[3.2.1]octane core fused with a methylsulfonyl group at position 8 and a dihydropyridazine-carboxamide moiety.

Eigenschaften

IUPAC Name

1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-17-13(19)6-5-12(16-17)14(20)15-9-7-10-3-4-11(8-9)18(10)23(2,21)22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECEEHMJGCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of this compound are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2). These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines.

Result of Action

The inhibition of JAK1 and TYK2 leads to a disruption in the signaling of pro-inflammatory cytokines. This results in a reduction of inflammation, which can be beneficial in the treatment of autoimmune diseases.

Biologische Aktivität

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bicyclic framework and various functional groups, suggest diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4O4SC_{14}H_{20}N_{4}O_{4}S with a molecular weight of approximately 340.40 g/mol. The presence of both sulfonamide and amide functionalities is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₄S
Molecular Weight340.40 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that the compound exhibits antipsychotic and anti-inflammatory properties, making it a candidate for treating various neuropharmacological conditions. The structural modifications in the bicyclic framework can significantly influence its biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

The compound may interact with various G protein-coupled receptors (GPCRs) , which play a crucial role in mediating physiological responses. Its ability to modulate neurotransmitter systems suggests potential applications in treating disorders such as schizophrenia and depression.

Case Studies and Research Findings

  • Antipsychotic Activity : A study evaluated the compound's efficacy against traditional antipsychotics in preclinical models. It demonstrated improved outcomes in specific subgroups of patients resistant to conventional therapies, indicating its potential as an alternative treatment option .
  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been tested for its ability to inhibit pro-inflammatory cytokines in animal models of inflammation, suggesting its utility in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntipsychoticPotential alternative for treatment-resistant patients
NeuroprotectiveProtects neuronal cells from oxidative damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

Recent research has highlighted the potential of compounds similar to 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in treating psychotic disorders such as schizophrenia. These compounds may act on various neurotransmitter systems, including dopamine and serotonin receptors, providing alternative mechanisms of action compared to traditional antipsychotics .

Key Findings:

  • Mechanism of Action: The compound may function as a mixed receptor modulator, influencing both dopaminergic and serotonergic pathways.
  • Clinical Relevance: Investigational studies suggest that such compounds could improve treatment adherence and reduce side effects associated with conventional therapies .

Pain Management

Compounds related to the azabicyclo[3.2.1]octane structure have been identified as NOP receptor agonists, which are promising candidates for pain management therapies. These compounds can modulate pain perception through their action on the nociceptin/orphanin FQ peptide receptor (NOP), potentially offering a novel approach to analgesia without the addictive properties of opioids .

Case Study:
A study evaluated the analgesic effects of NOP receptor agonists in animal models, demonstrating significant reductions in pain responses compared to control groups. This suggests that this compound could be further developed for clinical pain management applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the azabicyclo structure have shown varying degrees of potency and selectivity for different receptors.

Table 1: Structure-Activity Relationship Summary

ModificationEffect on PotencyReceptor Target
Methylsulfonyl groupIncreased affinityNOP receptor
Dihydropyridazine moietyEnhanced stabilityDopamine receptors
Carboxamide linkageImproved solubilitySerotonin receptors

Research and Development

Ongoing research aims to elucidate the full therapeutic potential of this compound through:

  • Clinical Trials: Further trials are necessary to assess efficacy in human subjects for both psychiatric and pain-related conditions.
  • Mechanistic Studies: Detailed studies on how this compound interacts with various neurotransmitter systems will help refine its application scope.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Systems

The target compound’s 8-azabicyclo[3.2.1]octane core distinguishes it from analogs like 5-thia-1-azabicyclo[4.2.0]oct-2-ene () and 4-thia-1-azabicyclo[3.2.0]heptane (). Key differences include:

  • Sulfur vs. Sulfonyl Groups : Unlike thiadiazole-thio or thia-azabicyclo systems in –2, the methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility or target selectivity .

Substituent Analysis

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Azabicyclo[3.2.1]octane 8-methylsulfonyl, dihydropyridazine-carboxamide Enhanced rigidity and polarity
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Azabicyclo[4.2.0] Thiadiazole-thio, tetrazolylacetamido Antibiotic activity via β-lactamase resistance
(2S,5R,6R)-6-{6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () Azabicyclo[3.2.0] Dimethyl, hydroxyphenylacetamido Improved crystallinity and stability for formulation
  • Methylsulfonyl vs.
  • Carboxamide vs. Carboxylic Acid : The dihydropyridazine-carboxamide moiety may offer better membrane permeability compared to carboxylic acid derivatives in –2 .

Physicochemical and Analytical Comparisons

Crystallinity and Stability

highlights stringent crystallinity and dimethylaniline impurity tests for azabicyclo[3.2.0] derivatives, ensuring pharmaceutical-grade stability. While analogous data for the target compound are unavailable, its methylsulfonyl group likely enhances crystallinity due to strong dipole interactions, akin to ’s dimethyl-substituted systems .

Spectroscopic Characterization

The tetrahydroimidazo[1,2-a]pyridine derivative in (melting point 243–245°C, HRMS-validated) underscores the importance of spectral data for structural confirmation.

Research Implications and Gaps

  • Pharmacological Potential: Structural analogs in –2 exhibit antibiotic properties, suggesting the target compound could be optimized for similar applications.
  • Synthetic Challenges: The azabicyclo[3.2.1] system’s synthetic complexity may require novel methodologies, as seen in ’s one-pot tetrahydroimidazo synthesis .
  • Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental studies.

Q & A

Q. What are the key structural features of 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are they validated experimentally?

The compound features:

  • An 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the nitrogen atom.
  • A pyridazine-3-carboxamide moiety attached to the bicyclic system.
  • A methyl group at the 1-position of the pyridazine ring.

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms substituent positions (e.g., methylsulfonyl group at N-8) .
  • X-ray Crystallography : Resolves the bicyclic framework’s spatial arrangement and hydrogen-bonding interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?

Key Steps :

Bicyclic Core Formation : Use of [3.2.1] bicyclization via intramolecular Mannich or Pictet-Spengler reactions under controlled pH (e.g., acidic conditions for imine formation) .

Methylsulfonyl Introduction : Sulfonylation of the bicyclic amine using methylsulfonyl chloride in anhydrous dichloromethane .

Carboxamide Coupling : Activation of pyridazine-3-carboxylic acid with EDCI/HOBt, followed by reaction with the bicyclic amine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Case Example : Discrepancies in IC50 values for kinase inhibition (e.g., JAK2 vs. JAK3) may arise from assay conditions (ATP concentration, pH). Methodological Solutions :

  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Crystallographic Studies : Resolve binding modes to explain selectivity (e.g., hydrophobic interactions with JAK2’s ATP pocket) .
  • Statistical Analysis : Use ANOVA to identify outliers caused by buffer ionic strength or reducing agents .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

Approaches :

  • Molecular Docking (AutoDock Vina) : Screens derivatives against JAK2’s catalytic domain (PDB: 4D1S) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for methylsulfonyl group modifications .
  • MD Simulations (GROMACS) : Evaluates conformational stability of the bicyclic core in lipid bilayers .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?

Protocol :

Stress Testing : Incubate at pH 1–13 (37°C, 72 hrs) and analyze via LC-MS to identify hydrolytic products (e.g., cleavage of carboxamide bond) .

Oxidative Stability : Expose to H2O2 (0.3% v/v) and monitor sulfone-to-sulfoxide conversion via HRMS .

Photodegradation : Use a solar simulator (UV-Vis, 300–800 nm) to detect radical intermediates via ESR .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Models :

  • Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) to assess bioavailability (%F >30%) and half-life (t1/2 >4 hrs) .
  • Hepatotoxicity Screening : Primary human hepatocytes + LC-MS/MS to quantify reactive metabolite formation (e.g., glutathione adducts) .
  • Cardiovascular Safety : Langendorff perfused heart model to measure hERG channel inhibition .

Q. How can metabolic profiling identify species-specific differences in metabolite formation?

Workflow :

In Vitro Metabolism : Incubate with human/rat liver microsomes + NADPH, analyze via LC-HRMS .

Metabolite Identification : Use software (e.g., Compound Discoverer) to annotate phase I/II metabolites (e.g., hydroxylation at C-3 of the bicyclic core) .

Cross-Species Comparison : Compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) using chemical inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.